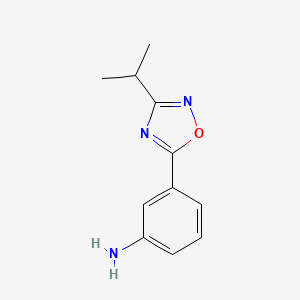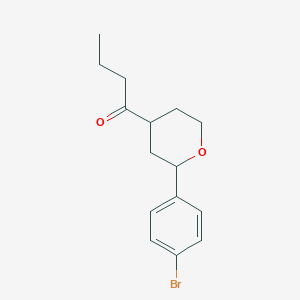![molecular formula C10H9ClN2O4 B11815498 N-[4-(2-chloroacetyl)phenyl]-2-nitroacetamide](/img/structure/B11815498.png)
N-[4-(2-chloroacetyl)phenyl]-2-nitroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-chloroacetyl)phenyl]-2-nitroacetamide is an organic compound with the molecular formula C10H10ClNO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloroacetyl group and a nitroacetamide group attached to a phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chloroacetyl)phenyl]-2-nitroacetamide typically involves the reaction of 4-aminoacetophenone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-aminoacetophenone reacts with chloroacetyl chloride in the presence of pyridine to form N-[4-(2-chloroacetyl)phenyl]acetamide.
Step 2: The intermediate product is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(2-chloroacetyl)phenyl]-2-nitroacetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The chloroacetyl group can be reduced to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of N-[4-(2-hydroxyacetyl)phenyl]-2-nitroacetamide.
Reduction: Formation of N-[4-(2-chloroacetyl)phenyl]-2-aminoacetamide.
Substitution: Formation of N-[4-(2-substituted acetyl)phenyl]-2-nitroacetamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-(2-chloroacetyl)phenyl]-2-nitroacetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antiproliferative properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and bacterial infections.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[4-(2-chloroacetyl)phenyl]-2-nitroacetamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. For example, its antimicrobial activity is attributed to the inhibition of bacterial enzyme systems, while its antiproliferative effects are linked to the disruption of cell division processes.
Vergleich Mit ähnlichen Verbindungen
N-[4-(2-chloroacetyl)phenyl]-2-nitroacetamide can be compared with other similar compounds such as:
N-[4-(2-chloroacetyl)phenyl]acetamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
N-[4-(2-chloroacetyl)phenyl]-2-aminoacetamide: Contains an amino group instead of a nitro group, leading to different pharmacological properties.
N-[4-(2-chloroacetyl)phenyl]benzamide: Has a benzamide group instead of a nitroacetamide group, affecting its chemical behavior and applications.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H9ClN2O4 |
|---|---|
Molekulargewicht |
256.64 g/mol |
IUPAC-Name |
N-[4-(2-chloroacetyl)phenyl]-2-nitroacetamide |
InChI |
InChI=1S/C10H9ClN2O4/c11-5-9(14)7-1-3-8(4-2-7)12-10(15)6-13(16)17/h1-4H,5-6H2,(H,12,15) |
InChI-Schlüssel |
OYDGFMAPLJCDAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)CCl)NC(=O)C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![rac-2-[(3R,3aR,6aR)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride](/img/structure/B11815436.png)

![5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile](/img/structure/B11815451.png)
![4-Ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate](/img/structure/B11815456.png)




![4-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B11815488.png)
![2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11815501.png)


